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molecular formula C8H14O3 B8457557 2-(1-Hydroxy-1-methyl-ethyl)-2-methyl-but-3-enoic acid

2-(1-Hydroxy-1-methyl-ethyl)-2-methyl-but-3-enoic acid

Cat. No. B8457557
M. Wt: 158.19 g/mol
InChI Key: VKVHGPGWIWEDCS-UHFFFAOYSA-N
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Patent
US09145441B2

Procedure details

A cooled (−78° C.) solution of N,N-diisopropylamine (12.5 g, 123 mmol) in anhydrous tetrahydrofuran (100 mL) was treated with n-butyllithium (2.5 M solution in hexanes, 49 mL, 123 mmol). Temperature was raised to 0° C. for 30 minutes, then re-cooled down to −78° C. Tiglic acid (5.00 g, 49.4 mmol) in anhydrous tetrahydrofuran (100 mL) was added dropwise. Temperature was raised to room temperature for 1 h then re-cooled down to −78° C. Acetone (2.86 g, 49.4 mmol) in anhydrous tetrahydrofuran (100 mL) was added dropwise. After stirring for 3 h, the reaction was quenched with a saturated solution of ammonium chloride and allowed to warm up to room temperature. The pH was adjusted to pH 2 by addition of concentrated hydrochloric acid and diethyl ether (400 mL) was added. The organic layer was separated, and the volatiles removed in vacuo. The residue was partitioned between diethyl ether (200 mL) and a saturated solution of sodium bicarbonate (300 mL). The aqueous layer was acidified to pH 1 with concentrated hydrochloric acid, then re-extracted with diethyl ether (2×100 mL). The organics were combined and the volatiles were removed in vacuo. The residue was purified by silica gel chromatography using a 100 g Biotage cartridge eluted with a continuous gradient of iso-hexanes/acetone 1:0 to 3:2 to afford the title compound (5.129 g, 66%) as a colourless oil. 1H NMR (300 MHz, CDCl3) δ 1.27 (s, 3H), 1.31 (s, 3H), 1.38 (s, 3H), 5.28 (d, J=17.6 Hz, 1H), 5.34 (d, J=10.9 Hz, 1H), 6.25 (dd, J=17.6, 10.9 Hz, 1H).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.86 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([OH:19])(=[O:18])/[C:14](=[CH:16]/[CH3:17])/[CH3:15].[CH3:20][C:21]([CH3:23])=[O:22]>O1CCCC1>[OH:22][C:21]([C:14]([CH3:15])([CH:16]=[CH2:17])[C:13]([OH:19])=[O:18])([CH3:23])[CH3:20]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
49 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(\C(\C)=C\C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.86 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
re-cooled down to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
Temperature was raised to room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then re-cooled down to −78° C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with a saturated solution of ammonium chloride
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
ADDITION
Type
ADDITION
Details
The pH was adjusted to pH 2 by addition of concentrated hydrochloric acid and diethyl ether (400 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between diethyl ether (200 mL)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with diethyl ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with a continuous gradient of iso-hexanes/acetone 1:0 to 3:2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C)(C)C(C(=O)O)(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.129 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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